molecular formula C16H19ClN6 B11297508 N4-(4-chlorophenyl)-N6,N6-diethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N4-(4-chlorophenyl)-N6,N6-diethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B11297508
M. Wt: 330.81 g/mol
InChI Key: JCBGKTRYRXVDBK-UHFFFAOYSA-N
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Description

N4-(4-chlorophenyl)-N6,N6-diethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and have been studied for their potential therapeutic applications, particularly in the field of cancer research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-chlorophenyl)-N6,N6-diethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves the formation of the pyrazolo[3,4-d]pyrimidine core followed by the introduction of the 4-chlorophenyl and diethyl groups. One common method involves the reaction of 4-chloroaniline with diethyl malonate to form an intermediate, which is then cyclized with hydrazine hydrate to form the pyrazole ring. The resulting compound is further reacted with formamide to form the pyrazolo[3,4-d]pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N4-(4-chlorophenyl)-N6,N6-diethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes and proteins. For example, it has been shown to inhibit cyclin-dependent kinases (CDKs) and casein kinase 1 (CK1), which play crucial roles in cell cycle regulation and signal transduction pathways . The inhibition of these enzymes leads to the disruption of cell cycle progression and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N4-(4-chlorophenyl)-N6,N6-diethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is unique due to the presence of the 4-chlorophenyl and diethyl groups, which contribute to its specific biological activity and potential therapeutic applications. These substituents enhance its ability to inhibit specific enzymes and proteins, making it a promising candidate for further research and development.

Properties

Molecular Formula

C16H19ClN6

Molecular Weight

330.81 g/mol

IUPAC Name

4-N-(4-chlorophenyl)-6-N,6-N-diethyl-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C16H19ClN6/c1-4-23(5-2)16-20-14(13-10-18-22(3)15(13)21-16)19-12-8-6-11(17)7-9-12/h6-10H,4-5H2,1-3H3,(H,19,20,21)

InChI Key

JCBGKTRYRXVDBK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(=C2C=NN(C2=N1)C)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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